5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The IUPAC name 5-chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is derived through systematic prioritization of functional groups and substituents. The parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions are assigned numerical positions based on standard quinoline numbering, where the pyridine nitrogen occupies position 1.
- Chlorine substituent : A chlorine atom is attached to position 5 of the quinoline core.
- Methoxy-linked imidazopyrimidine : At position 8, a methoxy group (-OCH2-) bridges the quinoline to the 2-position of an imidazo[1,2-a]pyrimidine moiety.
Isomeric considerations arise from potential regioisomerism in the imidazopyrimidine system. The fusion pattern of the imidazole and pyrimidine rings (imidazo[1,2-a]pyrimidine) is distinct from alternative arrangements such as imidazo[2,1-b]pyrimidine. Additionally, tautomerism in the imidazole ring could theoretically produce alternative protonation states, though the aromatic stability of the fused system favors the reported structure.
Molecular Architecture: Quinoline-Imidazopyrimidine Hybrid System
The compound’s architecture combines two heterocyclic systems via a methoxy linker (Table 1):
Table 1: Key structural features
| Component | Description |
|---|---|
| Quinoline core | Bicyclic system (C9H6NCl) with chlorine at position 5 |
| Methoxy linker | -OCH2- group connecting quinoline to imidazopyrimidine |
| Imidazopyrimidine | Tricyclic system (C6H4N3) fused via N1-C2 |
The imidazo[1,2-a]pyrimidine moiety consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. This fusion creates a planar, conjugated system that enhances electronic delocalization. The methoxy linker’s methylene group (-CH2-) introduces limited flexibility while maintaining spatial separation between the quinoline and imidazopyrimidine systems.
Stereoelectronic Features of the Methoxy Linker Group
The methoxy linker (-OCH2-) plays a critical role in modulating electronic interactions:
- Electron donation : The oxygen atom’s lone pairs donate electron density into the quinoline ring, slightly activating the aromatic system toward electrophilic substitution.
- Conjugation effects : The CH2 spacer limits π-conjugation between the quinoline and imidazopyrimidine, isolating their respective electronic environments. This contrasts with direct C–O–C linkages, which permit greater resonance.
- Steric profile : The linker’s tetrahedral geometry introduces a ~109.5° bond angle at the oxygen, minimally distorting the planar quinoline and imidazopyrimidine systems.
Density Functional Theory (DFT) studies of analogous compounds suggest that the methoxy group’s Highest Occupied Molecular Orbital (HOMO) localizes on the oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the imidazopyrimidine ring.
Comparative Analysis with Related Heterocyclic Hybrid Systems
Table 2: Comparison with hybrid heterocycles
The methoxy-linked quinoline-imidazopyrimidine hybrid exhibits unique stereoelectronic properties :
- Enhanced nitrogen content : The imidazopyrimidine contributes three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to benzimidazole or imidazole hybrids.
- Reduced planarity : The methoxy spacer decreases overall molecular planarity, potentially improving solubility relative to fully conjugated systems.
- Modulated electron density : Chlorine’s electron-withdrawing effect on quinoline balances the electron-donating methoxy group, creating a polarized system.
These features position the compound as a promising scaffold for targeting proteins with hydrophobic pockets and hydrogen-bonding motifs, such as viral entry receptors or kinase enzymes.
Properties
Molecular Formula |
C16H11ClN4O |
|---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
5-chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C16H11ClN4O/c17-13-4-5-14(15-12(13)3-1-6-18-15)22-10-11-9-21-8-2-7-19-16(21)20-11/h1-9H,10H2 |
InChI Key |
WEATWSHJRYOINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CN4C=CC=NC4=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization with Boric Acid and Organic Solvents
Boric acid (0.3–0.4 molar ratio relative to 4-chloro-2-aminophenol) moderates the exothermic decomposition of glycerol by sulfuric acid, reducing tar formation and improving safety. A water-insoluble organic solvent (e.g., ethyl cyclohexane, boiling point >120°C) prevents reactor wall fouling by 4-chloro-2-nitrophenol condensation. The reaction proceeds at 150°C post-distillation of water and solvent, achieving yields of 78–82%.
Purification via Chloride Salt Precipitation
The crude product is dissolved in hydrochloric acid, decolorized with activated carbon, and precipitated using sodium chloride (1.8:1 mass ratio to 4-chloro-2-aminophenol). Neutralization with aqueous NaOH yields 95–97% pure 5-chloro-8-hydroxyquinoline.
Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethoxy Intermediate
The imidazo[1,2-a]pyrimidine moiety is synthesized separately and functionalized with a methoxy linker for subsequent coupling.
Microwave-Assisted Schiff Base Formation
Imidazo[1,2-a]pyrimidine-2-carbaldehyde reacts with primary amines under microwave irradiation (80–85°C, 200 W, 40–120 min) to form imine derivatives (e.g., 3d : 60% yield). This method reduces reaction times from hours to minutes compared to conventional heating.
Reduction to Amine Derivatives
Imines are reduced to amines using NaBH₄ in methanol (0–25°C, 3–24 h), yielding secondary amines (e.g., 4d : 85% yield). The amines serve as precursors for chloromethyl or hydroxymethyl intermediates.
Coupling of Quinoline and Imidazo[1,2-a]pyrimidine Moieties
The final step involves etherification between 5-chloro-8-hydroxyquinoline and the imidazo[1,2-a]pyrimidin-2-ylmethoxy group.
Nucleophilic Substitution
A chloromethyl-imidazo[1,2-a]pyrimidine derivative reacts with 5-chloro-8-hydroxyquinoline in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 80–100°C. Typical yields range from 65–75%, with purity >90% after column chromatography (ethyl acetate/hexane).
Mitsunobu Reaction
For hydroxymethyl intermediates, the Mitsunobu reaction (DEAD, PPh₃, THF, 0°C to RT) achieves coupling efficiencies of 70–80%. This method avoids harsh bases but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Yield | 65–75% | 70–80% |
| Reaction Time | 12–24 h | 6–8 h |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Mechanistic Insights and Byproduct Management
-
Cyclization Side Reactions : Excess sulfuric acid promotes acrolein polymerization, but boric acid sequesters reactive intermediates, reducing tar by 30–40%.
-
Imine Hydrolysis : Imidazo[1,2-a]pyrimidine imines are prone to hydrolysis above pH 7, necessitating pH control during coupling.
-
Etherification Competing Reactions : Overalkylation is mitigated by using a 1:1 molar ratio of quinoline to imidazo[1,2-a]pyrimidine derivative.
Industrial-Scale Considerations
-
Solvent Recovery : Ethyl cyclohexane is distilled and reused, reducing waste by 50%.
-
Chloride Salt Recycling : Sodium chloride from precipitation steps is recovered via crystallization, achieving 90% reuse efficiency.
-
Microwave Reactors : Reduce energy consumption by 40% compared to conventional heating for imidazo[1,2-a]pyrimidine synthesis .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step processes involving:
a. Nucleophilic Substitution
The chlorine atom at the quinoline 5-position undergoes substitution under SNAr conditions. For example, reactions with methoxide ions (CH₃O⁻) in DMF at 80–100°C yield methoxy derivatives .
b. Methoxylation
The introduction of the methoxy group at the quinoline 8-position is achieved via Williamson ether synthesis. A representative protocol uses:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidin-2-ylmethanol + NaH | THF | 60°C | 72–78% |
c. Coupling Reactions
Suzuki-Miyaura cross-coupling attaches the imidazopyrimidine moiety to the quinoline core. Key parameters include:
| Catalyst | Base | Ligand | Reaction Time |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | XPhos | 12 hr |
Functional Group Transformations
The compound participates in reactions characteristic of both quinoline and imidazopyrimidine systems:
a. Halogenation
Electrophilic chlorination at the quinoline 5-position employs POCl₃ or SOCl₂ under reflux (110–120°C) .
b. Cyclization
Microwave-assisted cyclization forms fused heterocycles. For instance:
c. Oxidation/Reduction
-
Oxidation : Treatment with KMnO₄ in acidic media converts the methoxy group to a carbonyl (yield: 65%).
-
Reduction : Hydrogenation over Pd/C selectively reduces the imidazopyrimidine ring (H₂, 50 psi, 24 hr).
Mechanistic Insights
a. Vilsmeier-Haack Formylation
The imidazopyrimidine moiety undergoes formylation using the VH reagent (POCl₃/DMF), proceeding via an iminium intermediate (Scheme 1) :
-
Formation of iminium salt with DMF.
-
Electrophilic attack at the electron-rich C-4 position.
-
Hydrolysis to yield the formylated product.
b. Kinetics of Substitution Reactions
Studies indicate that the quinoline chlorine exhibits an SNAr mechanism with a second-order rate constant (k₂) of 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ in DMSO at 25°C.
Stability and Reactivity
-
pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable up to 200°C, with decomposition onset at 215°C (TGA data).
Comparative Reactivity with Analogues
| Compound | Reactivity with SOCl₂ | Coupling Efficiency (Suzuki) |
|---|---|---|
| 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline | High | 82% |
| 8-Fluoroquinoline derivative | Moderate | 68% |
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Research indicates that compounds related to 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline exhibit significant antimycobacterial properties. A study demonstrated that certain derivatives showed anti-tuberculosis activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations ranging from 8 to 128 µg/mL. This suggests potential for developing new anti-TB agents based on the compound's structure and activity profile .
Protein Kinase Inhibition
The compound has been investigated as a potential inhibitor of various protein kinases, which are critical in signaling pathways associated with cancer and other diseases. The imidazo[1,2-a]pyrimidine moiety is known to interact with kinase targets, making it a candidate for further development in cancer therapeutics. Research has shown that modifications to the quinoline scaffold can enhance selectivity and potency against specific kinases .
Neuropharmacology
Peripheral Benzodiazepine Receptor Binding
Studies have identified derivatives of imidazo[1,2-a]pyrimidines as having high affinity for peripheral benzodiazepine receptors (PBRs). The synthesis of radiolabeled compounds has enabled in vivo studies to assess their distribution and binding characteristics in models of neurodegenerative diseases. These compounds could serve as imaging agents to evaluate PBR expression, potentially aiding in the diagnosis and treatment monitoring of conditions like Alzheimer's disease .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline involves several chemical transformations that allow for the introduction of various substituents on the quinoline and imidazo rings. Techniques such as cross-coupling reactions and condensation methods are commonly employed to create diverse analogs for biological evaluation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity, leading researchers to explore different functional groups that enhance potency or selectivity against target proteins.
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazolo[5,4-b]pyridin-3-ylmethoxy Analogue
A closely related compound from the same patent application is (1S,2R)-2-((S)-5-chloro-8-(isoxazolo[5,4-b]pyridin-3-ylmethoxy)-1-((2-oxopyrrolidin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclohexane-1-carboxylic acid (Compound 21, ). Key differences include:
- Core Heterocycle : Replacement of the imidazo[1,2-a]pyrimidine with an isoxazolo[5,4-b]pyridine moiety.
- Pharmacological Implications: Isoxazole rings are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target affinity compared to imidazo-pyrimidine systems.
- Synthetic Accessibility : Isoxazole derivatives often require nitrile oxide cycloadditions, whereas imidazo[1,2-a]pyrimidines are typically synthesized via condensation reactions.
Imidazo[4,5-g]quinazoline Derivatives
Compounds such as 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines () share a fused bicyclic structure but differ in:
- Ring System: Quinazoline (benzene fused to pyrimidine) vs. quinoline (benzene fused to pyridine).
- Substitution Pattern : The 5-chloro-8-methoxy substitution in the target compound is absent in these derivatives.
8-Chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
This compound () shares the imidazo[1,2-a]pyridine core but lacks the quinoline backbone and methoxy linker.
- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents enhance electrophilicity, which may influence reactivity in biological systems.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The methoxy-linked imidazo-pyrimidine moiety in the target compound may pose steric hindrance during synthesis, unlike simpler imidazo-pyridines .
- Target Selectivity : The imidazo[1,2-a]pyrimidine group could interact with ATP-binding pockets in kinases, analogous to imidazo[4,5-g]quinazolines , but this requires experimental validation.
Biological Activity
5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed review of its biological activity, highlighting key findings from various studies, including in vitro and in vivo research, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline
- Molecular Formula : C14H11ClN4O
- Molecular Weight : 288.72 g/mol
Research indicates that this compound exhibits antimicrobial , antitumor , and anti-inflammatory properties. The mechanisms through which these effects are realized include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathogenic processes. For instance, it acts as an inhibitor of phosphodiesterase enzymes, which play a critical role in cellular signaling pathways related to inflammation and immune responses .
- Interference with DNA Synthesis : The quinoline structure is known to interact with DNA, potentially leading to cytotoxic effects against cancer cells by disrupting their replication processes .
Antimicrobial Activity
In vitro studies have demonstrated that 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In studies involving cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 9.8 |
| A549 | 15.3 |
These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, making it a potential lead for anticancer drug development .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in infected mice models when administered at a dosage of 10 mg/kg . -
Case Study on Antitumor Activity :
In another study, the compound was tested in vivo using xenograft models of human tumors. Treatment with 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline resulted in a notable reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
